molecular formula C20H18N2O3 B15105257 4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid

4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid

Cat. No.: B15105257
M. Wt: 334.4 g/mol
InChI Key: WYUSFVVZGPDBCR-UHFFFAOYSA-N
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Description

4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid is a complex organic compound with the molecular formula C20H18N2O3 and a molecular weight of 334.37 g/mol This compound is characterized by the presence of a quinoline ring system substituted with a phenyl group and a butanoic acid moiety

Preparation Methods

The synthesis of 4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace a leaving group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to downstream effects on cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which are implicated in various diseases .

Comparison with Similar Compounds

4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

4-[(2-phenylquinoline-4-carbonyl)amino]butanoic acid

InChI

InChI=1S/C20H18N2O3/c23-19(24)11-6-12-21-20(25)16-13-18(14-7-2-1-3-8-14)22-17-10-5-4-9-15(16)17/h1-5,7-10,13H,6,11-12H2,(H,21,25)(H,23,24)

InChI Key

WYUSFVVZGPDBCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCC(=O)O

Origin of Product

United States

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